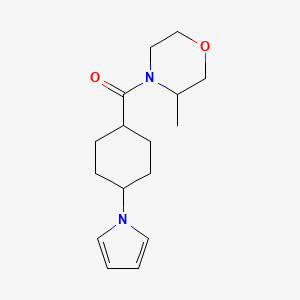
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone, also known as MMPCM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPCM is a synthetic compound that belongs to the class of cyclohexyl ketones and has a molecular formula of C21H32N2O2.
Mecanismo De Acción
The exact mechanism of action of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone is not fully understood. However, studies have shown that (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone interacts with various receptors in the central nervous system, including the opioid receptors and the N-methyl-D-aspartate (NMDA) receptors. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has also been shown to modulate the release of certain neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has various biochemical and physiological effects. In animal models, (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been shown to reduce pain and inflammation. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has also been shown to enhance cognitive function and memory retention. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been shown to modulate the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its effects on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone in lab experiments include its high yield and purity, its potential applications in various fields, and its relatively low toxicity. However, the limitations of using (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone in lab experiments include its limited solubility in certain solvents and its relatively high cost.
Direcciones Futuras
There are several future directions for the research on (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone. One future direction is the development of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is the synthesis of new materials using (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone as a building block. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone and its effects on the central nervous system.
Métodos De Síntesis
The synthesis of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone involves the reaction of 3-methylmorpholine and 4-pyrrol-1-ylcyclohexanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified through various techniques such as column chromatography and recrystallization. The yield of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone is typically high, and the purity of the product is above 95%.
Aplicaciones Científicas De Investigación
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has shown potential applications in various fields such as medicinal chemistry, neuroscience, and material science. In medicinal chemistry, (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been studied for its potential as an analgesic and anti-inflammatory agent. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has also been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In neuroscience, (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been studied for its effects on the central nervous system. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been shown to enhance cognitive function and memory retention in animal models. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has also been studied for its potential as a neuroprotective agent.
In material science, (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been studied for its potential as a building block for the synthesis of new materials. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been used as a ligand for the synthesis of metal complexes and has shown potential as a catalyst for various reactions.
Propiedades
IUPAC Name |
(3-methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-12-20-11-10-18(13)16(19)14-4-6-15(7-5-14)17-8-2-3-9-17/h2-3,8-9,13-15H,4-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCADVBAWDVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2CCC(CC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

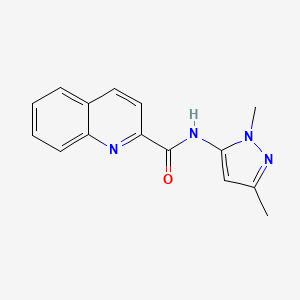
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)


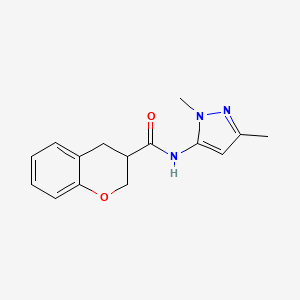
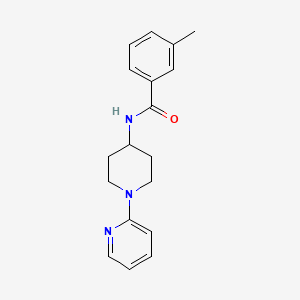
![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
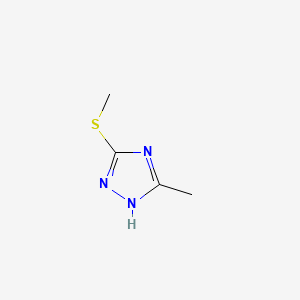
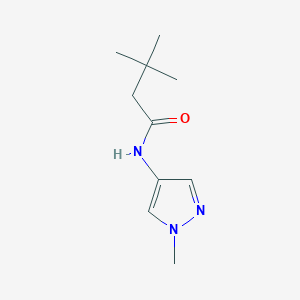
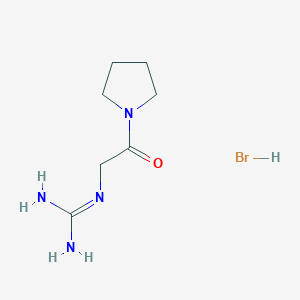
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)